1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone
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Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O2S2 and its molecular weight is 453.62. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
The compound has been used in electrochemical synthesis processes. Amani and Nematollahi (2012) reported the electrochemical synthesis of new arylthiobenzazoles using a related compound, indicating its utility in the creation of diverse organic molecules through electrochemical reactions (Amani & Nematollahi, 2012).
Synthesis and Pharmacological Evaluation
Bhosale et al. (2014) synthesized derivatives of a similar compound and evaluated them for antipsychotic activity. This highlights its relevance in the design and evaluation of potential therapeutic agents (Bhosale et al., 2014).
Microwave-Assisted Synthesis
The compound has been used in microwave-assisted synthesis processes to create novel molecules. Said et al. (2020) reported the efficient and eco-friendly microwave-assisted synthesis of derivatives, emphasizing its role in green chemistry and sustainable practices (Said et al., 2020).
Antimicrobial Activity
Patel et al. (2011) used derivatives of the compound to synthesize new pyridine derivatives and evaluated them for antimicrobial activity. This application is crucial in discovering new antibiotics or antifungal agents (Patel et al., 2011).
Neuroprotective Activities
Gao et al. (2022) synthesized new edaravone derivatives containing a benzylpiperazine moiety and evaluated their neuroprotective activities, highlighting the compound's potential in creating treatments for neurodegenerative diseases (Gao et al., 2022).
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-18-3-5-19(6-4-18)16-30-24-25-20(17-31-24)15-23(28)27-13-11-26(12-14-27)21-7-9-22(29-2)10-8-21/h3-10,17H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQFFGCGQNJKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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